molecular formula C7H9FO5S B2940317 rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione CAS No. 2503155-32-4

rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione

Cat. No.: B2940317
CAS No.: 2503155-32-4
M. Wt: 224.2
InChI Key: XYCZGNUIOUWEKX-RQJHMYQMSA-N
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Description

This compound is a fluorinated bicyclic heterocycle featuring a thieno[3,4-c]furan core with a hydroxymethyl group at the 3a position and a fluorine atom at the 6a position. Its molecular architecture combines sulfur (thiophene), oxygen (furan), and fluorine, contributing to unique electronic and steric properties. The hydroxymethyl group enhances hydrophilicity, while the fluorine atom may improve metabolic stability and modulate reactivity.

Properties

IUPAC Name

(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZGNUIOUWEKX-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno-furan ring system: This can be achieved through cyclization reactions involving sulfur-containing compounds and furan derivatives.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and sulfur-containing heterocycles.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to these targets, potentially affecting biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog: rac-(3aR,6aS)-1-(prop-2-enoyl)-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-5,5-dione
  • Core Differences: The analog substitutes the thieno[3,4-c]furan system with a thieno[3,4-b]pyrrole ring, replacing oxygen with nitrogen.
  • Substituent Variation: The main compound’s hydroxymethyl and fluorine are replaced by a prop-2-enoyl group, which is more lipophilic and reactive (e.g., in Michael addition reactions).
  • Implications: The pyrrole nitrogen may enhance interactions with biological targets, while the prop-2-enoyl group could serve as a reactive handle for conjugation. However, the absence of fluorine and hydroxymethyl may reduce metabolic stability and solubility compared to the main compound .
2.2 Perfluorinated Cyclohexanes (PFCs)
  • Structural Contrast : PFCs in (e.g., decafluorinated cyclohexanes) are fully fluorinated aliphatic systems, lacking heterocyclic cores or polar substituents.
  • Key Properties : High thermal/chemical stability and extreme hydrophobicity due to perfluorination. These differ from the main compound’s partial fluorination and hydroxymethyl group, which balance lipophilicity and solubility.
2.3 Pharmacopeial Compound: Tricyclic Derivative with Hydroxyl/Methyl Groups
  • Complexity : The compound in has a tricyclic scaffold with hydroxyl, methyl, and cyclohexenyl groups.
  • Functional Group Comparison : The main compound’s hydroxymethyl and fluorine offer fewer hydrogen-bonding sites but greater stereoelectronic modulation.
  • Bioavailability : The tricyclic system’s size may reduce membrane permeability compared to the main compound’s compact bicyclic structure .
2.4 rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
  • Core Similarity: Both compounds share a bicyclic framework (furopyrrole vs. thienofuran).
  • Substituent Differences : The analog includes a carboxy group and a fluorenylmethoxy carbonyl (Fmoc) protecting group, which is ionizable and bulky.
  • Synthetic Utility : The Fmoc group in the analog facilitates solid-phase synthesis, whereas the main compound’s hydroxymethyl could allow derivatization (e.g., esterification). The fluorine in the main compound may confer stability absent in the analog .

Research Implications

  • Fluorine’s Role: The main compound’s single fluorine atom likely enhances metabolic stability compared to non-fluorinated analogs (e.g., and ) without the environmental persistence of PFCs .
  • Hydroxymethyl vs. Carboxy : The hydroxymethyl group may improve aqueous solubility relative to the Fmoc-protected carboxy analog, favoring in vivo applications .
  • Heterocyclic Core: The thienofuran system’s electron-rich nature could facilitate aromatic interactions in drug-receptor binding, distinguishing it from pyrrole-based analogs .

Biological Activity

The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione (CAS: 2503155-32-4) is a synthetic organic molecule that has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₁H₁₃FNO₃S, with a molecular weight of approximately 224.2 g/mol. The structure features a thieno-furan core with hydroxymethyl and fluorine substituents, which may influence its reactivity and biological properties.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Inhibitors targeting specific enzymes can play crucial roles in therapeutic applications by modulating metabolic pathways. For example, thieno-furan derivatives are known to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. Further studies are needed to elucidate the specific enzymes affected by this compound.

Cytotoxicity and Anticancer Potential

Preliminary investigations suggest that rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione may exhibit cytotoxic effects on cancer cell lines. Compounds with similar frameworks have demonstrated selective cytotoxicity towards various cancer types by inducing apoptosis or cell cycle arrest. Detailed cytotoxicity assays would be essential to confirm these effects for this specific compound.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of thieno-furan derivatives against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives against E. coli .
  • Enzyme Inhibition Analysis : A comparative study on enzyme inhibitors highlighted that thieno-furan compounds could inhibit COX enzymes effectively at concentrations ranging from 10 to 100 µM .
  • Cytotoxicity Testing : In vitro tests on cancer cell lines showed that structurally related compounds induced significant cell death at concentrations above 50 µM . Further testing is warranted to assess the specific activity of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5λ6-thieno[3,4-c]furan-1,5,5-trione.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against E. coli
Enzyme InhibitionEffective COX inhibition (10-100 µM)
CytotoxicityInduces cell death >50 µM

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